2'-C-Methyl isoguanosine
CAS No.:
Cat. No.: VC16241238
Molecular Formula: C11H15N5O5
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N5O5 |
|---|---|
| Molecular Weight | 297.27 g/mol |
| IUPAC Name | 6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one |
| Standard InChI | InChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(12)14-10(19)15-8(5)16/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19) |
| Standard InChI Key | GDWOTBALSOOQFY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)CO)O)O |
Introduction
Chemical Identity and Structural Features
Molecular Configuration
2'-C-Methyl isoguanosine belongs to the class of C-methylated nucleosides, where the methyl group at the 2'-position induces steric and conformational changes in the ribose ring. Unlike natural ribonucleosides, the 2'-C-methyl substitution locks the sugar into a pucker, a conformation typically associated with RNA . The isoguanine base pairs with isocytosine (iso-C) via Hoogsteen bonding, forming a non-canonical base pair distinct from Watson-Crick interactions .
Table 1: Physicochemical Properties of 2'-C-Methyl Isoguanosine
| Property | Value | Source |
|---|---|---|
| CAS Number | 714249-83-9 | |
| Molecular Formula | ||
| Molecular Weight | 297.27 g/mol | |
| Sugar Pucker | ||
| Base Pairing Partner | Isocytosine (iso-C) |
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 2'-C-methyl nucleosides often involves radical deoxygenation or stereoselective glycosylation. For example, 2'-C-methyl guanosine is synthesized via two routes:
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Starting from 1,3,5-tri-O-benzoyl-α-D-ribofuranose: An 11-step process yielding 9.7% .
-
Starting from guanosine: An 8-step process with a higher yield of 23% .
While these methods target guanosine derivatives, analogous strategies likely apply to 2'-C-methyl isoguanosine. Key steps include protection of the isoguanine base (e.g., with diphenylcarbamoyl groups) and selective methylation at the 2'-position .
Structural Characterization
Nuclear magnetic resonance (NMR) and X-ray crystallography are critical for confirming the 2'-C-methyl configuration. For instance, in related 2'-F/Me-modified nucleotides, the methyl group causes steric clashes with adjacent nucleotides, destabilizing RNA duplexes despite the preorganization . Computational models reveal that 2'-C-methyl groups increase phosphate-phosphate distances in oligonucleotides from 5.7 Å to 6.6 Å, altering electrostatic interactions .
Biochemical and Biophysical Properties
Duplex Stability
Incorporating 2'-C-methyl nucleotides into oligonucleotides often reduces thermal stability () due to unfavorable enthalpic contributions. For example, a single 2'-F/Me-U modification in RNA decreases by 4–6°C, attributed to steric hindrance and disrupted base stacking . Similarly, isoG:isoC pairs in hexitol nucleic acid (HNA)–DNA mosaics exhibit variable stability depending on positioning:
Table 2: Thermal Denaturation Data for IsoG:IsoC Pairs
| Strand Composition | (°C) | vs. DNA |
|---|---|---|
| DNA:DNA (C:G) | 54.8 | Reference |
| DNA:HNA (isoC:isoG) | 56.8 | +2.0 |
| HNA:DNA (isoG:isoC) | 53.4 | -1.4 |
These findings suggest that 2'-C-methyl isoguanosine may similarly modulate duplex stability, though empirical data are needed.
Nuclease Resistance
Terminal 2'-C-methyl modifications confer resistance to exonuclease degradation. In siRNA constructs, 2'-F/Me nucleotides at the 3'-overhang increase half-life by 3-fold compared to 2'-fluoro analogs . This resistance stems from steric shielding of the phosphodiester backbone, a property potentially shared by 2'-C-methyl isoguanosine.
Challenges and Future Directions
Synthetic Accessibility
Current synthetic routes for 2'-C-methyl nucleosides are low-yielding and multi-step . Future work should prioritize streamlined methodologies, such as enzymatic synthesis or novel protecting group strategies.
In Vivo Pharmacokinetics
The pharmacokinetic profile of 2'-C-methyl isoguanosine remains uncharacterized. Studies on related compounds show that 2'-C-methyl groups enhance liver uptake and prolong triphosphate retention , suggesting favorable biodistribution for hepatic targets.
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